Lasioglossin LL-II
Description
Properties
bioactivity |
Gram+ & Gram-, Cancer cells |
|---|---|
sequence |
VNWKKILGKIIKVAK |
Origin of Product |
United States |
Chemical and Structural Properties of Lasioglossin Ll Ii
Amino Acid Sequence and Physicochemical Characteristics
Lasioglossin LL-II is a pentadecapeptide, meaning it is composed of 15 amino acids. Its primary sequence is H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH2. etsu.edu A key feature of this peptide is its C-terminal amidation, which is crucial for its full biological activity. uniprot.org This modification is common among venom peptides and is known to enhance stability and potency.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | VNWKKILGKIIKVAK | unal.edu.co |
| Length | 15 amino acids | unal.edu.co |
| Molar Mass | 1738.24 g/mol | unal.edu.co |
| Net Charge | +5 | unal.edu.co |
| Isoelectric Point (pI) | 11.5 | unal.edu.co |
| Aliphatic Index | 149.34 | unal.edu.co |
| Percentage of Hydrophobic Amino Acids | 53.33% | unal.edu.co |
Secondary and Tertiary Structure
In aqueous solution, this compound exists in an extended chain conformation. nih.gov However, upon interaction with membrane-mimicking environments, such as dodecylphosphocholine (B1670865) (DPC) micelles, it undergoes a conformational change to adopt a partial α-helical structure. nih.gov This amphipathic helix is a common structural motif for membrane-active peptides, featuring a hydrophobic face that interacts with the lipid core of the membrane and a hydrophilic face that remains exposed to the aqueous environment. nih.govetsu.edu The N-terminal tryptophan residue plays a key role in anchoring the peptide to the membrane by inserting into the hydrophobic core. nih.gov The solution structure of this compound bound to DPC micelles reveals a distinct separation of hydrophobic and hydrophilic residues, which is thought to be critical for its membrane-disrupting activity. nih.gov
Structural Elucidation and Conformational Analysis
Primary Sequence Characterization and Comparative Analysis
Lasioglossin LL-II is a pentadecapeptide, meaning it is composed of 15 amino acids. Its primary sequence has been determined as H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH2. nih.gov This sequence was established through methods including tandem mass spectrometry and Edman degradation. The C-terminus of the peptide is amidated, a common feature in antimicrobial peptides that can enhance stability and activity.
This compound belongs to a family of three closely related peptides isolated from the venom of the eusocial bee Lasioglossum laticeps, the other two being Lasioglossin LL-I and LL-III. nih.gov A comparison of their primary sequences highlights their similarity, with variations in a few amino acid residues. nih.gov For instance, the VNWK sequence at the N-terminus of lasioglossins is similar to the INWK sequence found in some mastoparan (B549812) peptides from social wasps. etsu.edu Despite some homology with mastoparans, the sequences of lasioglossins are unique and not found in major antimicrobial peptide databases.
| Compound | Primary Sequence |
| Lasioglossin LL-I | H-Val-Asn-Trp-Lys-Lys-Val-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH2 nih.gov |
| This compound | H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH2 nih.gov |
| Lasioglossin LL-III | H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Val-Lys-NH2 nih.gov |
Secondary Structure Determination using Spectroscopic Techniques
Circular dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides. For this compound, CD studies have been instrumental in revealing its conformational plasticity. In an aqueous environment, this compound exhibits an extended chain conformation. nih.gov However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or dodecylphosphocholine (B1670865) (DPC) micelles, the peptide undergoes a significant conformational change. nih.govnih.gov The CD spectra in these environments show a high degree of α-helical conformation. nih.gov Specifically, in the presence of DPC micelles, the peptide transitions to a partial helical conformation. nih.gov This transition to an α-helical structure upon interaction with membranes is a hallmark of many antimicrobial peptides. uniprot.org
Two-dimensional (2D) ¹H Nuclear Magnetic Resonance (NMR) spectroscopy has provided a more detailed, three-dimensional view of this compound's structure. nih.gov The first three-dimensional NMR structure of this compound was determined in the presence of DPC micelles, revealing a root-mean-square deviation (rmsd) of 0.36 Å. nih.gov These NMR studies, conducted in a trifluoroethanol/water mixture, confirmed a curved α-helical conformation. nih.gov This curved structure features a concave hydrophobic side and a convex hydrophilic side, which is crucial for its interaction with membranes. nih.gov The N-terminal tryptophan residue, in particular, has been shown through fluorescence experiments to interact with the hydrophobic core of the DPC micelle. nih.gov
Computational modeling has been employed to further understand the structure of the lasioglossin family of peptides. nih.gov For the related peptide Lasioglossin LL-III, molecular modeling combined with observed Nuclear Overhauser Effect (NOE) contacts from NMR suggested the potential for a bifurcated hydrogen bond. nih.gov This involves the hydrogen from the Lys15 peptide bond and one hydrogen of the C-terminal amide group with the oxygen atom of Ile11. nih.gov Such computational approaches are valuable for refining structures obtained from spectroscopic data and for predicting the conformations of related peptides like this compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Three-Dimensional Structure
Amphiphilic Character and Helix-Wheel Plot Analysis
The amphiphilic nature of this compound, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions, is a key determinant of its biological activity. This characteristic is clearly visualized using a helical wheel plot. etsu.eduresearchgate.net The plot for this compound shows a distinct separation of hydrophobic and hydrophilic residues along the α-helical structure. etsu.edu The hydrophobic face is composed of amino acids like Val, Trp, Ile, and Leu, while the hydrophilic face contains the positively charged Lys residues. etsu.edu This amphipathic structure allows the peptide to interact with and penetrate the lipid bilayers of cell membranes. nih.gov The solution structure determined by NMR confirms the formation of distinct hydrophobic and hydrophilic cores within the peptide. nih.gov
Biosynthesis and Post Translational Modifications
Proposed Biosynthetic Pathways of Venom Peptides
Venom peptides in Hymenoptera, the order that includes bees, wasps, and ants, are synthesized as part of a complex mixture. scielo.brscielo.br The production of these peptides is a multi-step process that begins with the genetic transcription and translation of a precursor protein, or prepropeptide. This larger, inactive protein typically consists of a signal peptide, a propeptide region, and the sequence of the mature, active peptide. nih.gov
The general biosynthetic pathway is proposed as follows:
Transcription and Translation : A specific gene encoding the peptide is transcribed into messenger RNA (mRNA) within the venom gland cells. This mRNA is then translated by ribosomes into a prepropeptide.
Signal Peptide Cleavage : The N-terminal signal peptide guides the prepropeptide into the endoplasmic reticulum, after which it is cleaved off, resulting in a propeptide.
Propeptide Processing : The propeptide is then transported through the Golgi apparatus, where it undergoes further processing. Specific proteases cleave the propeptide region, releasing the mature peptide. nih.gov For many antimicrobial peptides (AMPs), this process generates a small, cationic, and often amphipathic molecule. nih.gov
Post-Translational Modifications (PTMs) : Before, during, or after cleavage from the propeptide, the peptide can undergo various PTMs. These modifications, such as C-terminal amidation, are often essential for the peptide's biological activity. biorxiv.orgfrontiersin.org
While the specific biosynthetic pathway for Lasioglossin LL-II has not been detailed extensively, studies on other venom peptides, such as the amphibian antimicrobial peptide amurin-9KY and the recombinant production of Lasioglossin LL-III, support this model of being derived from a larger, genetically encoded precursor. nih.govresearchgate.net
Role of C-Terminal Amidation in Peptide Activity
C-terminal amidation is one of the most common post-translational modifications observed in antimicrobial peptides and is crucial for the function of the lasioglossin family. biorxiv.orguniprot.orguniprot.org This modification involves the enzymatic conversion of the C-terminal carboxylic acid to a primary amide. For lasioglossins, including LL-II, this amidation is required for full biological activity. uniprot.orguniprot.org The loss of the C-terminal amide group in Lasioglossin LL-III, for instance, leads to a significant drop in its antimicrobial potency.
The functional importance of C-terminal amidation is multifaceted:
Enhanced Stability : The amide group protects the peptide from degradation by carboxypeptidases, enzymes that break down proteins from the C-terminus, thus increasing the peptide's half-life in vivo. frontiersin.orgresearchgate.net
Increased Helicity and Structural Integrity : Amidation helps to stabilize the α-helical conformation of peptides, particularly when they interact with membranes. biorxiv.orgnih.gov This stable helical structure is essential for the peptide's ability to penetrate and disrupt bacterial cell membranes. biorxiv.org
Modulation of Membrane Interaction : The C-terminal amide removes the negative charge of the carboxyl group, which can increase the peptide's net positive charge. This enhances the initial electrostatic attraction to the negatively charged surfaces of bacterial membranes. bas.bgbas.bg Studies on the peptide maculatin 1.1 showed that the amidated form had a greater ability to disrupt membranes compared to its non-amidated counterpart. researchgate.netnih.gov While the carboxylated C-terminus may increase hydrogen bonding with lipid head groups, keeping the peptide at the water-lipid interface, the amidated form is better able to penetrate the lipid bilayer. biorxiv.org
The table below summarizes the observed effects of C-terminal amidation on various antimicrobial peptides, which provides a framework for understanding its role in this compound.
| Peptide Family/Peptide | Effect of C-Terminal Amidation | Reference(s) |
| Lasioglossins | Required for full antimicrobial activity. | uniprot.org, uniprot.org, |
| Maculatin 1.1 | Increases membrane disruptive ability, antibacterial potency, and cytotoxicity. Maintains structural stability (α-helix) in contact with micelles. | nih.gov, researchgate.net |
| Uperin 3.5 | Enhances peptide-bilayer and peptide-peptide interactions, facilitating embedding into the bilayer and promoting antimicrobial activity. | biorxiv.org, bas.bg |
| KR-12 | Essential for activity; the non-amidated form loses its antimicrobial function. | mdpi.com |
| Amurin-9KY | Essential for antimicrobial activity. | nih.gov |
Impact of Glycosylation on Peptide Stability and Activity
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to proteins and peptides, is another critical post-translational modification that can profoundly affect a peptide's properties. scielo.br This modification can alter the conformation, solubility, and stability of biomolecules. scielo.br While there is no direct evidence in the reviewed literature confirming that this compound is glycosylated, studying the effects of glycosylation on other venom peptides provides insight into its potential roles.
Research on the bee venom peptide HYL demonstrates that glycosylation can be a powerful strategy to modulate the physicochemical properties of venom peptides. acs.orgnih.gov Key effects include:
Improved Proteolytic Stability : The addition of sugar groups can sterically hinder the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and extending its half-life. acs.orgresearchgate.net
Enhanced Helicity and Activity : Glycosylation can enhance the α-helical content of peptides, which in some cases correlates with increased antitumor or antimicrobial activity. acs.org For the HYL peptide, α-linked D-monosaccharides were shown to effectively improve its antitumor activity. acs.orgnih.gov
Modulated Cell Selectivity : The type and linkage of the attached sugar can influence how the peptide interacts with different cell types. For example, L-configuration monosaccharides were found to improve the selectivity of the HYL peptide for tumor cells. acs.orgmdpi.com
Altered Stability and Optimal Function : In venom enzymes like hyaluronidase, glycosylation has been associated with increased thermal stability and a broader optimal pH range for activity. scielo.br
The table below outlines the documented impacts of glycosylation on venom peptides and related proteins.
| Peptide/Protein | Effect of Glycosylation | Reference(s) |
| Bee Venom Peptide HYL | Improved proteolytic stability and cell selectivity; enhanced helicity and antitumor/antimicrobial activity. | acs.org, researchgate.net |
| Wasp Venom Hyaluronidase | Associated with increased thermal stability and a wider range of optimal pH for activity. Influences protein aggregation. | scielo.br |
| General Peptides | Can inhibit enzymatic degradation by physically blocking protease cleavage sites. | mdpi.com |
Antimicrobial Action Modalities
The antimicrobial capacity of this compound and its closely related analogue, Lasioglossin LL-III, is not attributed to a single mode of action but rather a combination of membrane and intracellular activities. These peptides are structured to initially interact with the bacterial cell surface and subsequently gain access to the cytoplasm. nih.govetsu.edu
Lasioglossin peptides interact with microbial membranes, leading to increased permeability. nih.govnih.gov Leakage assays utilizing fluorescent probes have demonstrated that Lasioglossin LL-III, a close homolog of LL-II, can permeabilize model lipid vesicles, a process indicative of membrane barrier compromise. nih.govnih.govresearchgate.net This permeabilization is thought to occur as the peptide binds to and reorganizes the lipid molecules, allowing for the release of entrapped contents and facilitating the peptide's entry into the cytosol. nih.gov
However, studies using techniques such as differential scanning calorimetry (DSC) indicate that this interaction occurs in a non-disruptive manner. nih.govnih.gov This suggests that while the peptide increases membrane permeability, it does not cause a complete, detergent-like lysis of the membrane. researchgate.net This non-lytic, non-disruptive mode supports the hypothesis that the primary targets of this compound are intracellular. nih.govnih.govresearchgate.net The amphipathic nature of LL-II is believed to enable its deep penetration into the interfacial region of membranes, causing localized destabilization without catastrophic failure. nih.gov
Table 1: Summary of this compound Membrane Interaction Characteristics
| Feature | Observation | Implication | Source(s) |
|---|---|---|---|
| Conformation in Water | Extended chain conformation | Lacks defined structure in aqueous solution | nih.gov |
| Conformation in Membrane Mimetic | Partial helical conformation | Adopts an ordered, amphipathic structure upon membrane binding | nih.gov |
| Membrane Interaction | Penetrates interfacial region | Causes local membrane destabilization | nih.gov |
| Action Mode | Non-disruptive permeabilization | Allows entry into the cell to reach intracellular targets | nih.govnih.gov |
The initial and critical step in the antimicrobial action of this compound is its electrostatic attraction to the negatively charged surfaces of bacterial membranes. etsu.edumdpi.com As a cationic peptide with a net positive charge of +6, LL-II exhibits strong electrostatic synergy with the anionic components, such as phosphatidylglycerol (PG), that are abundant in bacterial lipid membranes. nih.govetsu.edunih.gov In contrast, eukaryotic cells typically have zwitterionic outer leaflets, contributing to the peptide's selectivity. nih.gov
Fluorescence and calorimetry studies on the related LL-III peptide confirm a preferential interaction with anionic lipids in mixed liposomes, which serve as models for pathogenic membranes. nih.govnih.govunina.it This electrostatic guidance ensures that the peptide accumulates on the target membrane surface, reaching a threshold concentration necessary for subsequent actions like permeabilization and translocation. etsu.edu
Upon binding to model membranes containing a mixture of zwitterionic and anionic lipids, Lasioglossin LL-III has been shown to induce the formation of distinct lipid domains. nih.govnih.govresearchgate.net This phenomenon, known as lipid segregation, is a direct result of the peptide's preferential interaction with the negatively charged lipid species. nih.govresearchgate.net The binding of the cationic peptide to anionic lipids effectively sequesters them, leading to a reorganization of the lipid bilayer into peptide-poor and peptide-rich domains. nih.gov This lateral segregation can alter the physical properties of the membrane, contributing to the destabilization and increased permeability observed upon peptide interaction. nih.govresearchgate.net Given the structural and chemical similarities, a comparable mechanism is anticipated for this compound.
Consistent with a non-disruptive membrane translocation mechanism, a primary intracellular target for the Lasioglossin family has been identified as nucleic acids. nih.govfrontiersin.org The ability of this compound to bind to DNA has been explicitly confirmed through agarose (B213101) gel retardation and fluorescence quenching experiments. nih.govresearchgate.net
In gel retardation assays, the migration of plasmid DNA through an agarose gel is impeded or "retarded" in the presence of a binding agent. researchgate.net Studies show that as the concentration of Lasioglossin peptides increases, the mobility of plasmid DNA decreases, indicating the formation of a large peptide-DNA complex. nih.govnih.govresearchgate.net This interaction suggests that once inside the bacterial cell, this compound can interfere with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell death. nih.govfrontiersin.org
| Fluorescence Quenching | Peptide interaction quenches DNA-associated fluorophores. | Provides further evidence of a direct peptide-DNA interaction. | nih.gov |
The F1Fo-ATP synthase, an essential enzyme for energy production in bacteria, has been identified as a potential target for various antimicrobial peptides. etsu.eduresearchgate.net These peptides can inhibit the enzyme's activity, often by binding to the negatively charged βDELSEED-motif within the F1 subcomplex. researchgate.net
However, a study investigating the inhibitory effects of this compound on Escherichia coli ATPase activity found that the peptide caused only very low inhibition. etsu.edu It was hypothesized that the relatively shorter length and reduced amphipathic character of LL-II, compared to more potent peptide inhibitors, may account for its limited effect on ATP synthase. etsu.edu This suggests that while ATP synthase is a known target for some AMPs, it is not the primary target for this compound, further strengthening the case for DNA as its principal intracellular site of action.
Intracellular Target Identification: DNA Binding and Gel Retardation Assays
Antifungal Action Mechanisms
The Lasioglossin family of peptides also exhibits significant antifungal properties, particularly against pathogenic yeasts like Candida albicans. frontiersin.orgresearchgate.net The mechanism of action in fungi mirrors the antimicrobial modality, involving membrane interaction followed by engagement with intracellular targets.
Studies on Lasioglossin LL-III have shown that it effectively kills C. albicans by depolarizing the plasma membrane. frontiersin.org Furthermore, the peptide has been observed to penetrate the fungal cell and accumulate internally, affecting the morphology of the nucleus. researchgate.net This suggests that, similar to its effect on bacteria, a key component of its antifungal action is the binding to intracellular DNA, which disrupts replication and RNA synthesis. frontiersin.org The ability of Lasioglossin LL-III to inhibit the temperature-induced transition to the more virulent hyphal form in C. albicans further underscores its potential as an antifungal agent. frontiersin.org
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation / Synonym | Type |
|---|---|---|
| This compound | LL-II | Antimicrobial Peptide |
| Lasioglossin LL-III | LL-III | Antimicrobial Peptide |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine | POPC | Phospholipid |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-rac-phosphoglycerol | POPG | Phospholipid |
| Dodecylphosphocholine (B1670865) | DPC | Micelle |
| 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine | DPPC | Phospholipid |
| 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol | DPPG | Phospholipid |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylserine | POPS | Phospholipid |
| Cholesterol | Chol | Sterol Lipid |
| Melittin (B549807) | Antimicrobial Peptide | |
| Mastoparan (B549812) B | Venom Peptide | |
| Buforin II | Antimicrobial Peptide | |
| LL-37 | Antimicrobial Peptide |
Interaction with Fungal Cell Membranes
The antifungal activity of this compound is largely attributed to its interaction with the fungal cell membrane. These peptides are cationic and amphipathic, properties that are crucial for their membrane-disrupting mechanisms. nih.gov The initial interaction is electrostatic, where the positively charged peptide is attracted to the negatively charged components of the fungal cell membrane, such as phosphatidylserine (B164497). nih.gov
Upon binding, this compound undergoes a conformational change. In an aqueous environment, it exists in an extended chain conformation, but in the presence of a membrane-mimetic environment like dodecylphosphocholine (DPC) micelles, it adopts a partial helical conformation. nih.gov This structural change is critical for its insertion into the lipid bilayer. The resulting amphipathic structure, with distinct hydrophobic and hydrophilic faces, allows the peptide to penetrate the interfacial region of the membrane. nih.gov This penetration can lead to local membrane destabilization and increased permeability. nih.govnih.gov
Studies using fluorescence spectroscopy have shown that the N-terminal tryptophan residue of this compound interacts with the hydrophobic core of the membrane mimic, providing evidence for its insertion into the lipid bilayer. nih.gov The interaction is not necessarily disruptive in a way that causes complete lysis; instead, it can form transient pores or channels, a mechanism described by models like the "barrel-stave" or "carpet-like" models. nih.gov This permeabilization of the fungal membrane disrupts ion gradients and leads to the leakage of cellular contents, ultimately causing cell death.
Effects on Candida albicans Morphogenesis and Virulence Factors
Candida albicans is a major fungal pathogen, and its ability to switch between yeast and hyphal forms (morphogenesis) is a key virulence factor. researchgate.netmdpi.comfrontiersin.org Lasioglossins, including the closely related Lasioglossin LL-III, have been shown to inhibit this morphological transition, which is crucial for the formation of biofilms, another important virulence factor. researchgate.net
Research on a synthetic derivative of Lasioglossin LL-III demonstrated that the peptide could inhibit the initial adhesion and biofilm formation of C. albicans strains. nih.gov Fluorescently labeled peptides were observed to cover the surface of C. albicans cells, partially penetrate their membranes, and accumulate inside the cells. nih.gov This suggests a multi-faceted mechanism that involves both membrane disruption and potential intracellular targets.
Furthermore, some lasioglossin derivatives, when used in combination with conventional antifungal drugs like azoles, have shown synergistic effects in preventing biofilm formation and reducing the production of other virulence factors such as phospholipases and proteases. nih.gov While the peptide alone may not significantly inhibit these enzymes, its combination with azoles can lead to a significant decrease in their activity and can completely attenuate the hemolytic activity of C. albicans. nih.gov The ability of lasioglossins to interfere with mitosis or cytokinesis has also been suggested by the observation of atypical cells with two or enlarged nuclei. researchgate.net
In Vitro Antitumor Activity: Cellular and Molecular Insights
This compound and its related peptides have demonstrated cytotoxic activity against various cancer cell lines in vitro. nih.govresearchgate.net The mechanism of action against cancer cells shares similarities with its antifungal activity, primarily involving interaction with the cell membrane. nih.gov Cancer cell membranes often have a higher net negative charge compared to normal eukaryotic cells due to an increased concentration of anionic molecules like phosphatidylserine and sialic acid on their outer leaflet. nih.gov This differential charge provides a basis for the selective targeting of cancer cells by cationic antimicrobial peptides. nih.gov
The proposed mechanism involves the peptide binding to the cancer cell membrane and inducing permeabilization, which can lead to cell death. nih.gov Some studies suggest that after crossing the cell membrane, lasioglossins may interact with intracellular targets. nih.gov For instance, this compound has been shown to have DNA-binding capabilities, which could contribute to its anticancer effects. nih.govresearchgate.net The interaction with intracellular components could disrupt essential cellular processes, leading to apoptosis or cell cycle arrest. nih.govneuropharmac.com
It has been reported that Lasioglossin LL-III can translocate across tumor cell membranes in a non-disruptive manner, suggesting a mechanism that involves intracellular targets rather than just membrane lysis. rsc.org This peptide selectively interacts with model tumor cell membranes, altering their properties by promoting lipid reorganization and increasing permeability without causing complete disruption. rsc.org
Conclusion
Lasioglossin LL-II is a compelling example of a venom-derived antimicrobial peptide with significant potential. Its well-defined chemical structure, potent and broad-spectrum antimicrobial activity, and favorable selectivity for microbial over mammalian cells underscore its importance as a subject of ongoing research. Further studies into its precise mechanism of action and the development of more potent and stable analogs will be crucial in harnessing the full therapeutic potential of this fascinating molecule.
Structure Activity Relationship Sar Investigations
Impact of Amino Acid Substitutions on Biological Activity
The substitution of specific amino acid residues within the Lasioglossin LL-III sequence has profound effects on its biological function. A key residue, Glycine (B1666218) at position 8 (Gly⁸), located in the center of the peptide, plays a critical role in the peptide's curved α-helical conformation. nih.govresearchgate.net This bend is thought to be important for its interaction with microbial membranes.
To investigate the role of this central residue, analogues were synthesized with substitutions at the Gly⁸ position. Replacing Gly⁸ with Alanine (Ala) or Lysine (Lys) was found to influence the hydrophobicity of the analogues, which correlated with their retention times in reverse-phase high-performance liquid chromatography (RP-HPLC) and their antimicrobial activity against Staphylococcus aureus. However, substituting Gly⁸ with Proline (Pro) disrupted the α-helical structure, leading to a significant decrease in antimicrobial activity against both S. aureus and Pseudomonas aeruginosa.
Furthermore, the replacement of all amino acids with their D-enantiomers resulted in an analogue with improved antibacterial activity against both Gram-positive and Gram-negative bacteria, while maintaining no detectable hemolytic activity at concentrations up to 200 µM. researchgate.net This modification also led to a twofold increase in antifungal potency. researchgate.net
| Analogue | Modification | Effect on Structure | Impact on Antimicrobial Activity | Reference |
|---|---|---|---|---|
| [Ala⁸]-LL-III | Gly⁸ replaced by Ala | Altered hydrophobicity | Correlated with activity against S. aureus | |
| [Lys⁸]-LL-III | Gly⁸ replaced by Lys | Altered hydrophobicity | Correlated with activity against S. aureus | |
| [Pro⁸]-LL-III | Gly⁸ replaced by Pro | Disruption of α-helix | Decreased activity against S. aureus and P. aeruginosa | |
| all-D-LL-III | All L-amino acids replaced by D-amino acids | - | Improved antibacterial and antifungal activity | researchgate.net |
Effects of N-Terminal and C-Terminal Truncations on Peptide Functionality
Truncation studies, involving the removal of amino acids from the N-terminus and C-terminus, have highlighted the importance of the N-terminal region for the antimicrobial activity of Lasioglossin LL-III. nih.gov A decapeptide fragment corresponding to the N-terminus of LL-III (LL-III/7) retained measurable antimicrobial activity, although significantly reduced compared to the full-length peptide. In contrast, the C-terminal decapeptide fragment (LL-III/8) was almost completely inactive.
Further shortening of these ten-residue fragments by an additional two amino acids resulted in complete loss of biological activity. These findings underscore the critical role of the N-terminal portion of Lasioglossin LL-III in its ability to disrupt microbial membranes. Interestingly, a C-terminally truncated analogue missing three residues was found to be weakly cytotoxic to normal cells and could prevent LPS-induced nitric oxide synthesis. uniprot.org
| Fragment | Description | Antimicrobial Activity | Reference |
|---|---|---|---|
| LL-III/7 | N-terminal decapeptide | Significantly decreased but measurable | |
| LL-III/8 | C-terminal decapeptide | Almost inactive | |
| LL-III/9 and LL-III/10 | Further truncated fragments | Completely inactive | |
| C-terminal 3-residue truncation | - | Weakly cytotoxic to normal cells, inhibits NO synthesis | uniprot.org |
Influence of C-Terminal Derivatization (e.g., Deamidation, Esterification) on Activity
Modifications at the C-terminus of Lasioglossin LL-III have been shown to significantly impact its biological activity. The natural form of Lasioglossin LL-III possesses a C-terminal amide group. nih.gov
Deamidation of the C-terminus, resulting in a free carboxyl group, led to a notable decrease in antimicrobial activity. nih.gov Conversely, esterification of the C-terminus with a methyl group had no significant effect on its antimicrobial potency. nih.gov Molecular modeling suggests the potential for a bifurcated hydrogen bond between the C-terminal amide and the backbone of Ile¹¹, which is not possible with a C-terminal ester. nih.gov This interaction may contribute to the stability and activity of the amidated peptide.
| Modification | Effect on Antimicrobial Activity | Reference |
|---|---|---|
| Deamidation (free carboxyl group) | Drop in activity | nih.gov |
| Esterification (methyl ester) | No effect on activity | nih.gov |
Correlation of Hydrophobicity and Hydrophobic Moment with Biological Activity
The amphipathic nature of Lasioglossin LL-III, characterized by its hydrophobicity and hydrophobic moment, is a key determinant of its biological activity. Hydrophobicity influences the peptide's ability to partition into the lipid bilayer of microbial membranes. frontiersin.org The hydrophobic moment, on the other hand, quantifies the amphiphilicity of the α-helix, with a higher value indicating a more distinct separation of hydrophobic and hydrophilic faces.
For the natural Lasioglossin peptides (LL-I, LL-II, and LL-III), there is a strong correlation between their hydrophobicity, hydrophobic moment, and their antimicrobial activity against S. aureus. The hydrophobic profile of LL-III, with an aliphatic index of 162 and a grand average of hydropathicity of 0.373, supports the idea that hydrophobic interactions are crucial for its function. acs.org However, simply increasing hydrophobicity does not always lead to enhanced antimicrobial activity and can sometimes increase hemolytic activity. frontiersin.org
Computational Design and In Silico Analysis of Analogues and Variants
Computational methods are increasingly being used to design and analyze Lasioglossin LL-III analogues with improved properties. nih.gov These in silico approaches allow for the rapid screening of large numbers of potential variants, saving time and resources compared to traditional peptide synthesis and testing.
One approach utilized a peptide design genetic algorithm (PDGA) to generate analogues of Lasioglossin LL-III. researchgate.netnih.gov The generated sequences were then filtered using recurrent neural network (RNN) classifiers for antimicrobial activity and hemolysis. nih.gov This strategy led to the identification of several promising non-hemolytic anticancer peptide candidates. nih.gov
Molecular dynamics simulations have also been employed to study the interaction of Lasioglossin LL-III with model membranes, providing insights into its binding modes and the structural changes it undergoes upon membrane interaction. mdpi.com These computational tools, in combination with experimental validation, are powerful for elucidating the complex structure-activity relationships of Lasioglossin LL-III and for the rational design of novel antimicrobial and anticancer peptides. environcj.in
Synthetic and Recombinant Production Methodologies
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of synthetic peptide production, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com This method simplifies the purification process as reagents and by-products in the liquid phase are easily washed away after each reaction step. bachem.com
The synthesis of Lasioglossin LL-II has been successfully demonstrated using manual solid-phase methods. The primary structure of this compound is H-Val-Asn-Trp-Lys-Lys-Ile-Leu-Gly-Lys-Ile-Ile-Lys-Val-Ala-Lys-NH2. hongtide.com The standard Fluorenylmethyloxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most common approach for synthesizing peptides like this compound. nih.gov
This protocol involves a repeating cycle of two key steps:
Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed. This is typically achieved by treating the resin with a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF). uci.educsic.es
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminal amine. bachem.com Activation is often performed using coupling reagents such as HBTU/HATU in the presence of a base like N,N-Diisopropylethylamine (DIPEA). uci.edu
This cycle is repeated until the entire peptide sequence is assembled. The choice of solid support (resin) is critical and depends on the desired C-terminal functional group. For this compound, which has a C-terminal amide, a resin such as Rink Amide resin is appropriate. uci.edu After the final amino acid is coupled and its Fmoc group is removed, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously. This final cleavage is typically performed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers to prevent side reactions. bachem.comnih.gov The crude peptide is then purified, commonly by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Key Reagents in Fmoc-Based SPPS of this compound
| Reagent/Component | Function | Common Implementation |
|---|---|---|
| Resin | Insoluble support for peptide assembly | Rink Amide resin for C-terminal amides |
| Fmoc-Amino Acids | Building blocks with temporary N-terminal protection | Used in excess for each coupling step |
| DMF | Primary solvent for swelling resin and reactions | Used throughout the synthesis process |
| Piperidine | Base for removing the Fmoc protecting group | 20% solution in DMF |
| Coupling Reagents | Activate the carboxylic acid for amide bond formation | HBTU, HATU, DIC |
| DIPEA | Base used during the coupling reaction | Activates and neutralizes |
| TFA | Strong acid for final cleavage from resin and deprotection | Used in a cocktail with scavengers (e.g., water, TIS) |
| Scavengers | Trap reactive cations during cleavage | Triisopropylsilane (TIS), Water |
While linear, stepwise SPPS is effective for single peptides, convergent synthesis is an alternative strategy, particularly for creating peptide libraries or synthesizing very large proteins. mdpi.com In a convergent approach, several peptide fragments are synthesized in parallel using standard SPPS and then joined together, either on the solid support or in solution. mdpi.com
For generating a library based on the this compound sequence, a "split-and-mix" (or "split-and-pool") synthesis method can be employed. nih.gov This combinatorial technique allows for the simultaneous creation of millions of unique peptide sequences on individual resin beads. nih.gov The process involves:
Splitting a batch of resin into multiple portions.
Coupling a different amino acid to each portion.
Pooling all the resin portions and mixing them thoroughly.
Repeating this split-couple-pool cycle for each position in the peptide sequence.
This method results in a "one-bead-one-compound" library, which can then be screened for desired activities. nih.gov Convergent strategies can also reduce the cumulative error rate in the synthesis of long peptides by purifying the intermediate fragments before the final ligation steps.
The chemical synthesis of peptides, including this compound, is not without its challenges. Several factors can lead to lower yields and the generation of impurities.
Aggregation: During synthesis, growing peptide chains can aggregate via intermolecular hydrogen bonding, making reactive sites inaccessible. This is a sequence-dependent problem and can be mitigated by using specialized resins (e.g., PEG-based) or chaotropic salts. nih.gov
Aspartimide Formation: Sequences containing aspartic acid are prone to a side reaction where the side-chain carboxyl group attacks the peptide backbone, forming a stable five-membered aspartimide ring. This can occur during the basic conditions of Fmoc deprotection and leads to by-products. nih.gov
Racemization: The chirality of amino acids can be compromised during the activation step, leading to the incorporation of D-amino acids instead of the natural L-form. The choice of coupling reagents and conditions is critical to minimize this side reaction. nih.gov
Incomplete Reactions: Both the deprotection and coupling steps may not proceed to 100% completion, leading to deletion sequences (missing an amino acid) or truncated peptides. Monitoring reaction completion with tests like the Kaiser test is crucial. csic.es
Optimization strategies include using microwave-assisted SPPS to accelerate reaction times and improve coupling efficiency, employing pseudoproline dipeptides to disrupt aggregation, and carefully selecting protecting groups for problematic amino acid residues. nih.gov
Convergent Synthesis Approaches for Peptide Libraries
Recombinant Peptide Production in Heterologous Expression Systems
For large-scale production, recombinant DNA technology offers a cost-effective alternative to chemical synthesis. researchgate.net While no specific studies on the recombinant production of this compound are available, the successful expression of the highly similar Lasioglossin LL-III provides a well-documented blueprint. proquest.comnih.gov
Escherichia coli is a widely used host for recombinant protein production due to its rapid growth and well-understood genetics. proquest.comresearchgate.net The pET system is a powerful and commonly used platform for high-level expression in E. coli. proquest.comnih.gov
In a study on Lasioglossin LL-III, the gene sequence for the peptide was cloned into a pET-22b(+) expression vector. proquest.comgenscript.com.cn This system places the target gene under the control of a strong T7 promoter. Expression is induced by providing T7 RNA polymerase, which is typically encoded in the genome of the E. coli host strain (e.g., BL21(DE3)) under the control of a lac operator. researchgate.net Adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) induces the expression of T7 RNA polymerase, which in turn transcribes the target gene, leading to high levels of peptide production. researchgate.net
To facilitate expression and purification, several strategies are employed:
Codon Optimization: The gene sequence for Lasioglossin LL-III was optimized for expression in E. coli to ensure efficient translation.
Fusion Tags: To prevent degradation of the small peptide by host proteases and to aid in purification, it is often expressed as a fusion protein. In the case of Lasioglossin LL-III, a C-terminal polyhistidine-tag (His-tag) was added. proquest.comnih.gov
Periplasmic Targeting: The pET-22b(+) vector contains a pelB signal sequence, which directs the synthesized peptide to the periplasmic space of the E. coli cell. proquest.com This location offers a more favorable environment for proper folding and can simplify the initial purification steps. proquest.com
Following the model of Lasioglossin LL-III, purification of recombinant this compound would involve several steps to isolate the peptide from host cell proteins. proquest.com
Cell Lysis: After induction, the E. coli cells are harvested and broken open (lysed) to release the cellular contents.
Affinity Chromatography: This is the primary and most effective purification step. The His-tag engineered onto the recombinant peptide allows it to bind with high specificity to a resin containing immobilized nickel ions (Ni-NTA affinity chromatography). proquest.comresearchgate.net After washing away unbound proteins, the tagged peptide is eluted from the column.
Tag Cleavage (Optional): If required, the fusion tag can be cleaved from the peptide using a specific protease whose recognition site is engineered between the peptide and the tag.
Further Purification: Additional steps like size-exclusion chromatography can be used to remove the cleaved tag and any remaining impurities, resulting in a highly pure peptide. researchgate.net
Using this approach for Lasioglossin LL-III, researchers achieved an average yield of 0.7 g/L of culture. proquest.comnih.gov This demonstrates that the pET system is a suitable and efficient method for producing lasioglossin peptides. proquest.comnih.gov
Table 2: Comparison of Synthesis and Recombinant Production
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Recombinant Production (E. coli) |
|---|---|---|
| Principle | Stepwise chemical addition of amino acids | Biological synthesis via cellular machinery |
| Scale | Milligrams to grams | Grams to kilograms |
| Cost | High (expensive reagents) | Lower for large scale |
| Purity | Can be very high after HPLC purification | High after multi-step purification |
| Complexity | Technically demanding, potential for side reactions | Requires molecular biology expertise, optimization of expression |
| Modifications | Easily incorporates non-natural amino acids | Limited to natural amino acids; PTMs are challenging |
| Typical Product | This compound | Lasioglossin LL-III (as a model) proquest.com |
Advanced Analytical and Biophysical Characterization
Spectroscopic Methods for Structure and Interaction Studies (CD, NMR, Fluorescence)
Spectroscopic techniques have been pivotal in defining the structural plasticity of Lasioglossin LL-II and its interactions with membrane-mimicking environments.
Circular Dichroism (CD) Spectroscopy has revealed that this compound exists in an extended, random coil conformation in aqueous solutions. nih.gov However, upon interaction with membrane mimetics such as dodecylphosphocholine (B1670865) (DPC) micelles or in the presence of trifluoroethanol, it undergoes a significant conformational change to adopt a partial or high degree of α-helical structure. nih.govresearchgate.netnih.gov This transition to a helical conformation is a hallmark of many antimicrobial peptides and is crucial for their membrane-disrupting activities. For its close analog, Lasioglossin LL-III, CD spectroscopy has shown a dramatic increase in α-helix content (from 15% in buffer to 89%) upon interaction with negatively charged POPC/POPG vesicles, which mimic pathogenic membranes. nih.govresearchgate.net
| Condition | Secondary Structure of Lasioglossin Peptides | Reference |
| This compound in water | Extended chain conformation | nih.gov |
| This compound in DPC micelle | Partial helical conformation | nih.gov |
| Lasioglossin LL-III in buffer | 15% α-Helix, 23% β-Turn, 62% Random Coil | researchgate.net |
| Lasioglossin LL-III + POPC vesicles | 20% α-Helix, 29% β-Turn, 51% Random Coil | researchgate.net |
| Lasioglossin LL-III + POPC/POPG vesicles | 89% α-Helix, 11% β-Turn | researchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy has provided the first three-dimensional structure of this compound when bound to DPC micelles. nih.gov The 2D ¹H NMR data revealed an amphipathic structure with distinct hydrophobic and hydrophilic faces, which is characteristic of membrane-active peptides. nih.gov This amphipathic nature allows the peptide to penetrate the interfacial region of membranes, leading to their destabilization. nih.gov The root-mean-square deviation (rmsd) for the determined structure was a precise 0.36 Å. nih.gov
Fluorescence Spectroscopy has been instrumental in probing the interaction of this compound with the hydrophobic core of membranes. The intrinsic fluorescence of the N-terminal tryptophan residue is sensitive to its local environment. Studies have shown that upon interaction with DPC micelles, the tryptophan residue of LL-II embeds itself within the hydrophobic core of the micelle, providing direct evidence of membrane insertion. nih.gov Fluorescence quenching experiments have further supported these findings. nih.gov
Calorimetric Techniques (Differential Scanning Calorimetry - DSC) for Membrane Interactions
Differential Scanning Calorimetry (DSC) has been employed to investigate the thermodynamic effects of Lasioglossin peptides on lipid bilayers. While specific DSC data for LL-II is not extensively reported, studies on the closely related Lasioglossin LL-III offer significant insights.
DSC studies on model membranes composed of DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) and DPPC/DPPG (1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol) vesicles have shown that LL-III interacts with and perturbs the lipid packing. nih.gov In negatively charged DPPC/DPPG vesicles, increasing concentrations of LL-III lead to a broadening and shifting of the main phase transition peak to a higher temperature, and the disappearance of the pre-transition peak. nih.gov This indicates a strong interaction with the lipid headgroups and a stabilization of the gel phase. nih.gov The interaction is non-disruptive, suggesting that the peptide does not cause a general collapse of the membrane structure but rather induces lipid segregation and domain formation. nih.govnih.govrsc.org
| Model Membrane | Peptide:Lipid Ratio | Effect on Main Transition (Tm) | Effect on Pre-transition | Reference |
| DPPC | 1:100 | Minor shift | Lowered Tp and ΔHp | nih.gov |
| DPPC/DPPG | 1:100 | Peak shape change, shifted to higher temperature | Disappearance of the peak | nih.gov |
| DPPC/DPPG | 1:50 | Asymmetric peak with a shoulder at ~40.8 °C | Disappearance of the peak | nih.gov |
Chromatographic and Mass Spectrometric Analyses (RP-HPLC, MS)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique for the purification and analysis of Lasioglossin peptides. iiitd.edu.in Synthetic this compound has been purified to over 96% purity using preparative RP-HPLC. iiitd.edu.in The retention time of peptides in RP-HPLC is related to their hydrophobicity, which in turn can be correlated with their biological activity. iiitd.edu.in
Mass Spectrometry (MS) is used to confirm the identity and determine the molecular mass of the peptides. For this compound, the calculated monoisotopic molecular mass has been confirmed by MS analysis. iiitd.edu.in
| Peptide | Sequence | Calculated Monoisotopic Mass (Da) | Found Monoisotopic Mass (Da) | RP-HPLC Retention Time (min) | Reference |
| Lasioglossin LL-I | VNWKKVLGKIIKVAK-NH₂ | 1736.1 | 1737.3 | 31.6 | nih.goviiitd.edu.in |
| This compound | VNWKKILGKIIKVAK-NH₂ | 1736.1 | 1737.3 | Not specified | nih.goviiitd.edu.in |
| Lasioglossin LL-III | VNWKKILGKIIKVVK-NH₂ | 1764.2 | 1765.3 | 33.9 | nih.goviiitd.edu.in |
Small-Angle X-ray Scattering (SAXS) for Ultrastructural Analysis of Cellular Interactions
Currently, there is a lack of specific studies in the available scientific literature that have employed Small-Angle X-ray Scattering (SAXS) for the ultrastructural analysis of this compound's interactions with cellular components.
Biophysical Assays for Membrane Permeabilization (Leakage Experiments)
To assess the ability of Lasioglossin peptides to disrupt membrane integrity, leakage assays are commonly performed. These experiments typically involve trapping a fluorescent dye, such as carboxyfluorescein (CF), within liposomes. The addition of a membrane-permeabilizing agent leads to the release of the dye and a subsequent increase in fluorescence.
While direct leakage data for LL-II is limited, extensive studies on LL-III demonstrate its potent membrane permeabilization capabilities. nih.govresearchgate.netnih.gov LL-III induces leakage from both neutral (POPC) and negatively charged (POPC/POPG) liposomes in a concentration-dependent manner. nih.gov The effect is more pronounced on negatively charged vesicles, which is consistent with the preferential interaction of the cationic peptide with anionic membranes. nih.gov This suggests that Lasioglossin peptides can form transient pores or otherwise disrupt the barrier function of the lipid bilayer. nih.gov
Computational Simulation Techniques (Molecular Dynamics, Coarse-Grained Models)
Computational simulations, including molecular dynamics (MD) and coarse-grained (CG) models, provide atomic-level insights into the behavior of Lasioglossin peptides and their interactions with membranes.
Molecular modeling of Lasioglossin LL-III has confirmed a curved α-helical conformation with a distinct amphipathic character, featuring a concave hydrophobic side and a convex hydrophilic side. researchgate.netnih.gov MD simulations have been used to refine the peptide's structure and to study its stability and conformational dynamics. bohrium.com
Coarse-grained simulations have been employed to investigate the interaction of Lasioglossin-like peptides with lipid bilayers. bohrium.com These simulations can model longer timescale events, such as peptide insertion and membrane disruption. bohrium.com For instance, CG simulations of a hybrid peptide containing the LL-III sequence showed penetration into and destruction of model bacterial membranes. bohrium.com These computational approaches are valuable for understanding the initial steps of peptide-membrane association and the subsequent mechanisms of action. mdpi.comacs.orgnih.gov
Research Applications and Future Scientific Directions
Peptide Engineering and Rational Design for Enhanced Properties
The primary amino acid sequence of Lasioglossin LL-II (VNWKKILGKIIKVAK-NH2) offers a foundational template for peptide engineering and rational design. etsu.edunih.gov Future research will likely focus on creating analogues with improved antimicrobial potency, selectivity, and stability. One of the key papers on lasioglossins detailed the synthesis and analysis of various analogues of the lasioglossin peptides, including LL-II, by substituting the central glycine (B1666218) residue with alanine, lysine, or proline. These substitutions were shown to impact both antimicrobial efficacy and hemolytic activity, demonstrating that targeted modifications can fine-tune the peptide's properties.
Further rational design strategies could involve:
Amino Acid Substitutions: Systematic replacement of specific amino acids to modulate hydrophobicity, net charge, and amphipathicity. acs.org For instance, substituting residues to increase the net positive charge could enhance interaction with negatively charged bacterial membranes. etsu.edu
Hybrid Peptides: The creation of hybrid peptides by fusing this compound with fragments of other potent antimicrobial peptides, such as Melittin (B549807), has been explored for Lasioglossin-III and could be a viable strategy for LL-II. nih.gov Such hybrids may exhibit a broader spectrum of activity or synergistic effects. nih.gov
Structural Modifications: Introducing D-amino acids to increase resistance to proteolytic degradation, or cyclization to enhance structural stability and biological activity. nih.gov
A study on Lasioglossin-III has already highlighted how chemical modifications can provide valuable information on structure-activity relationships, a strategy that is directly applicable to LL-II. nih.gov Computational tools, including molecular dynamics and coarse-grained simulations, will be instrumental in predicting the stability and membrane-interacting properties of newly designed this compound analogues. nih.gov
Development of Peptide-Based Research Tools
This compound's specific biological interactions make it a candidate for development into a sophisticated research tool. A notable study has already investigated the potential of this compound as an inhibitor of Escherichia coli ATP synthase. etsu.edu Although the observed inhibition was low, this line of inquiry establishes the peptide as a tool for probing fundamental bacterial processes. etsu.edu
Future applications in this area could include:
Fluorescently Labeled Probes: Synthesizing this compound with fluorescent tags would allow for real-time visualization of its interaction with and translocation across bacterial membranes, providing deeper insights into its mechanism of action.
Affinity Ligands: Immobilized this compound could be used in affinity chromatography to isolate and identify its binding partners in bacterial cells, potentially uncovering new therapeutic targets.
Probes for Membrane Studies: Due to its membrane-active nature, this compound can be used to study the biophysical properties of model lipid bilayers and to understand the intricacies of peptide-membrane interactions. nih.gov
The development of such peptide-based tools would not only advance our understanding of this compound itself but also contribute to the broader field of antimicrobial peptide research.
Integration with Nanotechnology for Advanced Delivery Systems (e.g., Iron Oxide Nanoparticles)
The integration of antimicrobial peptides with nanotechnology offers a promising strategy to enhance their therapeutic potential by improving stability and enabling targeted delivery. nih.govhilarispublisher.compjps.pk While much of the research in this area has focused on Lasioglossin-III, the findings provide a clear blueprint for future studies with this compound.
A significant body of work has demonstrated the successful loading of Lasioglossin-III onto biocompatible poly(acrylic acid-co-methacrylic acid)-coated iron oxide nanoparticles (IONPs). nih.govresearchgate.netacs.org These studies have shown that such nano-formulations can enhance the antimicrobial efficacy of the peptide. nih.govacs.org One study investigating the adsorption efficiency of Lasioglossin-III on these nanoparticles even used a 4 g/L concentration of LL-II in its experimental setup, directly linking LL-II to this area of research. nih.govacs.org
Future research directions involving this compound and nanotechnology include:
Development of LL-II-loaded Nanoparticles: Systematically developing and optimizing this compound-loaded IONPs or other nanocarriers (e.g., liposomes, polymeric nanoparticles) to improve its delivery and antimicrobial effect. researchgate.net
Magnetic Targeting: Utilizing the magnetic properties of IONPs for targeted delivery of this compound to the site of infection, potentially reducing systemic exposure and increasing local efficacy. researchgate.net
Controlled Release Systems: Designing nanocarriers that provide a sustained release of this compound over time, which could be particularly beneficial for treating persistent infections. nih.gov
The synergy between this compound and nanotechnology holds considerable potential for the development of next-generation antimicrobial therapies. nih.gov
Potential for Antimicrobial Surface Coatings and Immobilization Strategies
The immobilization of antimicrobial peptides onto the surfaces of medical devices is a rapidly advancing field aimed at preventing device-associated infections. google.com Studies on Lasioglossin-III have demonstrated its feasibility as an antimicrobial coating candidate when tethered to surfaces. rsc.orgresearchgate.net These findings strongly suggest a similar potential for this compound.
Key research avenues in this domain include:
Covalent Immobilization: Developing robust methods for the covalent attachment of this compound to various substrates, such as silicone, titanium, and polymers, which are commonly used in medical implants. rsc.org
Optimizing Spacer Length: Investigating the use of spacers, like polyethylene (B3416737) glycol (PEG), of varying lengths to optimize the orientation and flexibility of the immobilized this compound, which can significantly impact its antibacterial activity. rsc.org
Anti-biofilm Surfaces: Evaluating the efficacy of this compound-coated surfaces in preventing the formation of bacterial biofilms, a major cause of chronic and recurrent infections. google.comresearchgate.net
The creation of surfaces with inherent antimicrobial properties through the immobilization of this compound could have a significant impact on reducing the incidence of infections related to catheters, implants, and other medical devices.
Investigation of Broader Biological Roles and Ecological Significance in Lasioglossum laticeps
This compound is one of three related peptides (LL-I, LL-II, and LL-III) isolated from the venom of the eusocial bee Lasioglossum laticeps. nih.gov While its antimicrobial properties have been the primary focus of research, a deeper investigation into its natural role and ecological significance is warranted.
Future research should aim to:
Elucidate its Function in Venom: Determine the specific role of this compound within the complex mixture of bee venom. Is its primary function defensive against predators, or does it play a role in protecting the bee from microbial pathogens?
Comparative Studies: Compare the biological activities and expression levels of the three lasioglossins (I, II, and III) in Lasioglossum laticeps to understand their respective contributions to the bee's defense mechanisms. nih.gov
Ecological Interactions: Investigate how the production and composition of lasioglossins in the venom may vary with environmental pressures, diet, or pathogen exposure, providing insights into the evolutionary ecology of this species.
A comprehensive understanding of the natural context of this compound will not only satisfy ecological curiosity but may also reveal novel applications based on its evolved biological functions. etsu.edu
Advanced Bioinformatic and Proteomic Approaches in Lasioglossin Research
The fields of bioinformatics and proteomics offer powerful tools to accelerate research on this compound. embopress.orgnih.govmdpi.com These computational and high-throughput methods can guide rational design, predict activity, and help to understand the peptide's mechanism of action on a systems level.
Future applications of these advanced approaches include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using bioinformatic tools to build predictive models that correlate the physicochemical properties of this compound analogues with their antimicrobial and hemolytic activities.
Proteomic Profiling: Employing mass spectrometry-based proteomics to identify the full spectrum of proteins in the venom of Lasioglossum laticeps, providing context for the function of this compound. embopress.org Furthermore, proteomics can be used to analyze the changes in the proteome of bacteria upon exposure to this compound, revealing its molecular targets and mechanisms of action.
Database Mining and Machine Learning: Utilizing antimicrobial peptide databases and machine learning algorithms to identify conserved motifs and design novel peptides based on the this compound scaffold with potentially enhanced properties. biorxiv.org A bioinformatic analysis of antibiofilm peptides has already identified the lasioglossin group as having significant sequence similarity to other potent peptides like melittin and LL-37. biorxiv.org
The integration of these advanced analytical and computational methods will be crucial for unlocking the full potential of this compound in both basic research and therapeutic development.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended for determining the structure-activity relationship (SAR) of Lasioglossin LL-II?
- Methodological Answer: Begin with solid-phase peptide synthesis (SPPS) to generate analogs with systematic residue substitutions . Use circular dichroism (CD) spectroscopy to assess secondary structural changes (e.g., α-helical content) under varying pH and lipid environments . Pair this with antimicrobial activity assays (e.g., minimum inhibitory concentration, MIC) against Gram-positive and Gram-negative bacteria to correlate structural modifications with functional outcomes. Statistical tools like ANOVA should quantify significance across replicates .
Q. How should researchers design assays to evaluate the antimicrobial efficacy of this compound against biofilm-forming pathogens?
- Methodological Answer: Employ crystal violet biofilm assays with Staphylococcus aureus or Pseudomonas aeruginosa strains. Include controls for planktonic vs. biofilm-embedded cells . Use confocal microscopy with LIVE/DEAD staining to visualize biofilm disruption. Quantify data using ImageJ analysis, and report MIC50/MIC90 values with standard deviations from triplicate experiments .
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodological Answer: Follow SPPS protocols with Fmoc chemistry, ensuring >95% purity via HPLC and mass spectrometry (MS) . Document solvent systems, coupling times, and cleavage conditions. For characterization, provide NMR (1H, 13C) and high-resolution MS data in supplementary materials, adhering to journal guidelines for spectral reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across mammalian cell lines?
- Methodological Answer: Perform comparative cytotoxicity assays using standardized cell lines (e.g., HEK293, HepG2) under identical conditions (e.g., serum concentration, exposure time) . Use flow cytometry to distinguish apoptosis vs. necrosis and correlate with peptide concentration gradients. Address discrepancies by analyzing batch-to-batch peptide purity and aggregation states via dynamic light scattering (DLS) .
Q. What computational strategies are effective for modeling this compound’s membrane interactions?
- Methodological Answer: Employ molecular dynamics (MD) simulations using GROMACS or CHARMM with lipid bilayers mimicking bacterial vs. mammalian membranes . Analyze parameters like peptide insertion depth, lipid tail order parameters, and free energy profiles. Validate predictions with experimental data from surface plasmon resonance (SPR) or neutron reflectometry .
Q. How can researchers investigate the evolutionary pathways of microbial resistance to this compound?
- Methodological Answer: Conduct serial passage experiments with sub-inhibitory peptide concentrations over 20–30 generations . Use whole-genome sequencing to identify mutations in target pathogens (e.g., E. coli). Validate resistance mechanisms via transcriptomics (RNA-seq) to detect efflux pump upregulation or membrane lipid modifications .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response heterogeneity in this compound studies?
- Methodological Answer: Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC50 values with 95% confidence intervals . Use mixed-effects models to account for variability across labs or microbial strains. Report effect sizes and p-values adjusted for multiple comparisons (e.g., Benjamini-Hochberg) .
Q. How should in vivo pharmacokinetic studies of this compound be optimized for translational relevance?
- Methodological Answer: Use murine infection models with subcutaneous or intraperitoneal peptide administration. Collect plasma/tissue samples at staggered timepoints for LC-MS/MS quantification . Calculate pharmacokinetic parameters (e.g., t1/2, Cmax) using non-compartmental analysis in software like Phoenix WinNonlin. Include negative controls (e.g., scrambled peptides) to isolate target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
